
Ácido 6,6,6-trifluorohexanoico
Descripción general
Descripción
6,6,6-Trifluorohexanoic acid is a chemical compound with a molecular weight of 221.61 . It is also known as 5-amino-6,6,6-trifluorohexanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 6,6,6-Trifluorohexanoic acid can be achieved via asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I . This synthesis method has been performed on over a 100g scale and is recommended as the most advanced procedure for reliable preparation of large amounts of enantiomerically pure Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid .Molecular Structure Analysis
The InChI code for 6,6,6-Trifluorohexanoic acid is 1S/C6H10F3NO2.ClH/c7-6(8,9)4(10)2-1-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involving 6,6,6-Trifluorohexanoic acid are primarily related to its synthesis. The compound is synthesized via asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I .Physical and Chemical Properties Analysis
The physical and chemical properties of 6,6,6-Trifluorohexanoic acid include a molecular weight of 221.61 . The compound is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
- Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid se utiliza ampliamente en la ingeniería de péptidos y proteínas. Su incorporación en secuencias peptídicas permite a los investigadores ajustar finamente las interacciones con los receptores y mejorar la actividad biológica .
- Por ejemplo, se ha empleado en el diseño de nuevos antibióticos basados en péptidos naturales como la teixobactina .
- Al incorporar selectivamente átomos de flúor, los investigadores pueden modular la estabilidad metabólica de las moléculas de fármacos y mejorar sus propiedades farmacocinéticas .
- Comprender los resultados estereoquímicos ayuda a optimizar las rutas de síntesis y mejorar la eficiencia de la síntesis a gran escala .
- Este método permite la preparación confiable de material enantioméricamente puro para la investigación y el desarrollo de fármacos .
Ingeniería de Péptidos y Proteínas
Diseño y Desarrollo de Fármacos
Estudios de Resultados Estereoquímicos
Bloques de Construcción que Contienen Flúor
Metodología de Síntesis Asimétrica
Reciclaje de Auxiliares Quirales
En resumen, 6,6,6-trifluorohexanoic acid encuentra aplicaciones en diversos campos, desde el diseño de fármacos hasta la ingeniería de péptidos. Su estructura única fluorada continúa inspirando la investigación y el desarrollo innovadores . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊
Safety and Hazards
The safety information for 6,6,6-Trifluorohexanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
The future directions for 6,6,6-Trifluorohexanoic acid are primarily related to its use in protein engineering and drug design . The compound has been used in the design of new generation of antibiotics derived from natural peptide teixobactin . The chiral auxiliary used in the synthesis protocol can be recovered and reused to over 90%, indicating potential for sustainable production .
Mecanismo De Acción
Target of Action
It’s known that the compound has been extensively used in de novo peptide/protein engineering , suggesting that it may interact with various proteins and enzymes.
Mode of Action
The compound is synthesized via asymmetric alkylation of a chiral ni(ii)-complex of glycine schiff base , indicating that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its use in peptide/protein engineering , it’s likely that it plays a role in protein synthesis and possibly other related biochemical pathways.
Result of Action
It’s known that the compound has been used in the design of new generation of antibiotics , suggesting that it may have antimicrobial effects.
Análisis Bioquímico
Biochemical Properties
6,6,6-Trifluorohexanoic acid plays a significant role in biochemical reactions, particularly in the context of protein engineering and drug design. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, 6,6,6-Trifluorohexanoic acid has been used in the synthesis of fluorinated amino acids, which are incorporated into peptides and proteins to enhance their metabolic stability and binding affinity . The interaction of 6,6,6-Trifluorohexanoic acid with enzymes such as glycine Schiff base complexes has been well-documented, showcasing its utility in asymmetric synthesis .
Cellular Effects
The effects of 6,6,6-Trifluorohexanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6,6,6-Trifluorohexanoic acid can alter the expression of genes involved in metabolic pathways, thereby affecting cellular homeostasis . Additionally, its incorporation into proteins can impact protein folding and stability, leading to changes in cellular activities.
Molecular Mechanism
At the molecular level, 6,6,6-Trifluorohexanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the incorporation of 6,6,6-Trifluorohexanoic acid into amino acids can enhance their binding interactions with target proteins, thereby modulating their activity . Furthermore, the presence of fluorine atoms can influence the electronic properties of the compound, affecting its interactions with other molecules and altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6,6-Trifluorohexanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,6,6-Trifluorohexanoic acid is relatively stable under various conditions, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 6,6,6-Trifluorohexanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved protein interactions. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
6,6,6-Trifluorohexanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s incorporation into amino acids and proteins can influence their metabolic stability and degradation . Additionally, 6,6,6-Trifluorohexanoic acid can affect the activity of enzymes involved in metabolic pathways, thereby modulating the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 6,6,6-Trifluorohexanoic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its overall efficacy and potential side effects, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of 6,6,6-Trifluorohexanoic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.
Propiedades
IUPAC Name |
6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-2-1-3-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBUHXIKHYZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694958 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-64-7 | |
| Record name | 6,6,6-Trifluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,6-trifluorohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can bacteria tolerate the presence of 6,6,6-Trifluorohexanoic acid and successfully incorporate it into PHAs?
A: Yes, the research demonstrates that both Pseudomonas oleovorans (ATCC 29347) and Pseudomonas putida (KT 2442) can tolerate and utilize 6,6,6-Trifluorohexanoic acid for PHA production []. The study shows that using a 1:1 molar mixture of nonanoic acid and 6,6,6-Trifluorohexanoic acid as cosubstrates resulted in minimal cellular toxicity, as measured by colony-forming units per milliliter. Furthermore, analysis using 1H and 19F NMR spectroscopy confirmed the successful incorporation of the fluorinated side chain from 6,6,6-Trifluorohexanoic acid into the PHA structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


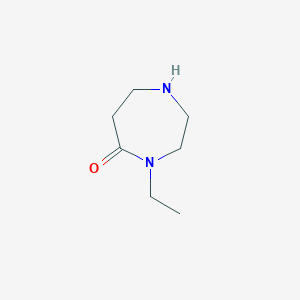


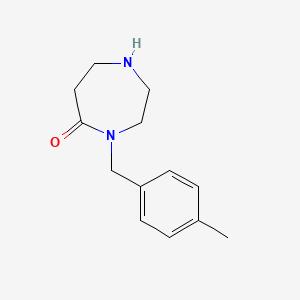
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
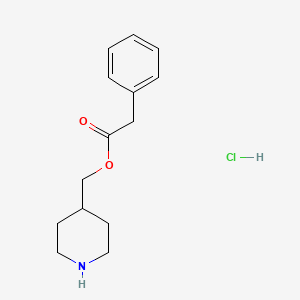
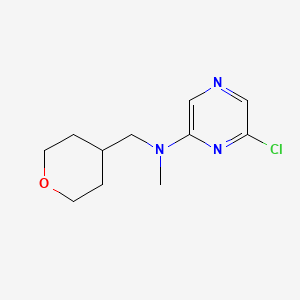
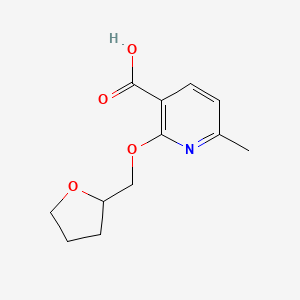
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)


![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)

